N,N-dimethylbenzenesulfonoimidamide
CAS No.: 69726-86-9
Cat. No.: VC7247880
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69726-86-9 |
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Molecular Formula | C8H12N2OS |
Molecular Weight | 184.26 |
IUPAC Name | N-methyl-N-(phenylsulfonimidoyl)methanamine |
Standard InChI | InChI=1S/C8H12N2OS/c1-10(2)12(9,11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Standard InChI Key | GBYIDZXKVPVBPS-UHFFFAOYSA-N |
SMILES | CN(C)S(=N)(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
N,N-Dimethylbenzenesulfonoimidamide belongs to the sulfonimidamide class, where one oxygen atom in the sulfonamide group is replaced by a nitrogen atom, creating a stereogenic sulfur center. The compound’s structure is defined by the following features:
Molecular Formula and Weight
Structural Representation
The SMILES notation for the compound is CN(C)S(=N)(=O)C1=CC=CC=C1
, reflecting the dimethylamine substituents on the sulfonimidamide nitrogen and the benzene ring . The presence of the moiety introduces polarity and hydrogen-bonding capabilities, which are critical for interactions in biological systems .
Synthesis and Reaction Pathways
Modern One-Pot Approaches
A breakthrough methodology developed by Davies et al. employs the sulfinylamine reagent -sulfinyltritylamine (TrNSO) as a linchpin . The process involves:
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Sulfinylamine Activation: TrNSO reacts with organometallic reagents (e.g., Grignard reagents) to form anionic sulfinamides.
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Chlorination: Treatment with tert-butyl hypochlorite generates sulfonimidoyl chlorides.
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Amine Coupling: Reaction with dimethylamine produces N,N-dimethylbenzenesulfonoimidamide after deprotection .
This method achieves yields up to 85% and facilitates scalability, addressing prior limitations in sulfonimidamide accessibility .
Physicochemical Properties
While experimental data for N,N-dimethylbenzenesulfonoimidamide remain limited, inferences can be drawn from analogous sulfonimidamides:
Solubility and Stability
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Solubility: Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred due to the compound’s polarity .
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Stability: Sulfonimidamides exhibit robust metabolic and chemical stability, attributed to the strong bond .
Spectroscopic Data
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IR Spectroscopy: Absorptions near 3450–3200 cm correspond to N-H stretches, while and vibrations appear at 1350–1150 cm .
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NMR: -NMR signals for the dimethyl groups resonate as singlets near δ 2.8–3.0 ppm, while aromatic protons appear at δ 7.4–7.8 ppm .
Applications in Medicinal Chemistry
Sulfonimidamides are emerging as bioisosteres for sulfonamides and carboxylic acids, offering improved pharmacokinetic profiles.
Antimalarial Activity
Derivatives of benzenesulfonamides bearing trifluoromethyl groups have shown inhibitory activity against dihydropteroate synthase (DHPS), a key enzyme in Plasmodium folate biosynthesis . Although direct data for N,N-dimethylbenzenesulfonoimidamide are lacking, structural analogs demonstrate IC values in the micromolar range .
COX-2 Inhibition
Sulfonimidamide analogs of Celecoxib, a COX-2 inhibitor, were synthesized to evaluate their anti-inflammatory potential . While the parent sulfonimidamide exhibited reduced COX-2 affinity compared to Celecoxib, it displayed enhanced metabolic stability in human liver microsomes, underscoring its utility in drug design .
Agrochemistry
The stereogenic sulfur center enables chiral interactions with plant enzymes, making sulfonimidamides candidates for herbicide and fungicide development .
Future Directions
Research priorities include:
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